3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a 3-phenylpropanamide moiety. The tetrahydroquinoline scaffold is known for its pharmacological relevance in drug discovery, particularly in central nervous system (CNS) and receptor-targeted therapies. The propane-1-sulfonyl group enhances metabolic stability and modulates lipophilicity, while the 3-phenylpropanamide substituent may contribute to receptor binding affinity through hydrophobic and π-π interactions.
Properties
IUPAC Name |
3-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-15-27(25,26)23-14-6-9-18-11-12-19(16-20(18)23)22-21(24)13-10-17-7-4-3-5-8-17/h3-5,7-8,11-12,16H,2,6,9-10,13-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJMXPVFPXCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves several key steps:
Starting Materials: The primary building blocks are phenylacetic acid, propane-1-sulfonyl chloride, and tetrahydroquinoline.
Formation of Intermediate: An initial reaction between phenylacetic acid and tetrahydroquinoline under controlled conditions forms an intermediate compound.
Sulfonylation: This intermediate is then treated with propane-1-sulfonyl chloride in the presence of a base, resulting in the sulfonylated derivative.
Final Coupling: The sulfonylated intermediate undergoes an amidation reaction with propanamide, yielding the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves:
Batch Reactors: Typically used for controlled reactions with precise temperature and pressure conditions.
Continuous Flow Reactors: Allow for high-yield, efficient production by maintaining optimal reaction conditions and continuous feed of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinolone derivatives.
Reduction: It can be reduced to yield corresponding amine derivatives.
Substitution: Substitution reactions with halogens or other functional groups can modify the sulfonyl or amide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide, or nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
Chemistry
The compound is utilized as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology
In biological research, it serves as a molecular probe for studying enzyme interactions and cellular pathways.
Medicine
The pharmacological potential of 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is explored for developing new therapeutic agents, particularly in anti-inflammatory and anticancer drug design.
Industry
Industrially, it is employed in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyl Group
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide
- Structural Difference: Ethanesulfonyl (C2H5SO2-) vs. propanesulfonyl (C3H7SO2-) at the 1-position of the tetrahydroquinoline.
- Impact: Molecular Weight: 372.48 g/mol (ethane derivative) vs. ~386.51 g/mol (propane derivative, estimated) .
3-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
- Structural Difference : Thiophene-2-carbonyl (heterocyclic acyl group) replaces the sulfonyl moiety.
- Impact: Electronic Effects: The thiophene ring introduces aromaticity and sulfur-based electron-richness, enabling π-stacking or hydrogen bonding with target receptors . Biological Activity: Thiophene-containing compounds often exhibit enhanced CNS penetration and selectivity for neurotransmitter receptors.
Variations in the Propanamide Substituent
3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
- Structural Difference : 4-methoxyphenyl replaces the phenyl group in the propanamide side chain.
- Metabolism: Methoxy groups are prone to O-demethylation, which may shorten half-life compared to the unsubstituted phenyl variant.
Functional Analogues with Modified Cores
N-Substituted Derivatives of 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- Core Difference: Piperidinyl-oxadiazole replaces tetrahydroquinoline.
- Chlorophenyl Group: Enhances halogen bonding interactions, which may compensate for reduced flexibility.
Data Table: Key Physicochemical and Structural Comparisons
Biological Activity
3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a tetrahydroquinoline backbone and is classified as a sulfonamide derivative. Its structure includes multiple functional groups that contribute to its biological activity, particularly against various cancer-related targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 324.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O3S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | PUCAFBLAIOGKFQ-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. By inhibiting the binding of acetylated peptides to these bromodomains, the compound disrupts gene expression pathways crucial for cancer cell proliferation. This interaction suggests potential applications in cancer therapy by modulating epigenetic regulation.
Biological Activity
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Notably:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can effectively inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : The sulfonamide moiety is known for its anti-inflammatory effects, which may also contribute to the therapeutic potential of this compound in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar tetrahydroquinoline derivatives:
- Study on RORγt Inverse Agonists : A related study highlighted the efficacy of tetrahydroquinoline derivatives as RORγt inverse agonists in treating autoimmune diseases. The compounds demonstrated improved bioavailability and therapeutic effects at lower doses compared to existing treatments .
- Bromodomain Inhibition : Research focusing on bromodomain inhibitors has shown that compounds similar to this compound can effectively disrupt gene expression pathways involved in cancer progression .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as a drug candidate:
| Pharmacological Action | Activity |
|---|---|
| Bromodomain Inhibition | Yes |
| Anti-inflammatory | Yes |
| Anticancer Activity | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
